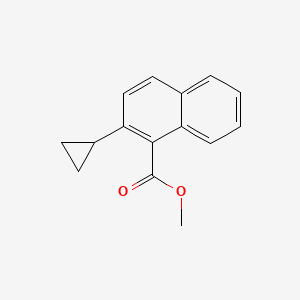
Methyl 2-cyclopropyl-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyclopropyl-1-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a cyclopropyl group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopropyl-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the reaction of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as distillation and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyclopropyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid (H5IO6) and other oxo-donor reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoate derivatives.
Applications De Recherche Scientifique
Methyl 2-cyclopropyl-1-naphthoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mécanisme D'action
The mechanism of action of methyl 2-cyclopropyl-1-naphthoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique reactivity, allowing the compound to participate in various biochemical processes. The ester functional group can undergo hydrolysis, releasing the active naphthoate moiety, which can interact with cellular components and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methoxy-1-naphthoate: Similar structure but with a methoxy group instead of a cyclopropyl group.
Methyl 1-hydroxy-2-naphthoate: Contains a hydroxyl group, leading to different reactivity and applications.
Uniqueness
Methyl 2-cyclopropyl-1-naphthoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
methyl 2-cyclopropylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14-12-5-3-2-4-10(12)8-9-13(14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3 |
Clé InChI |
IBQXQHJVNPDEKZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC2=CC=CC=C21)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


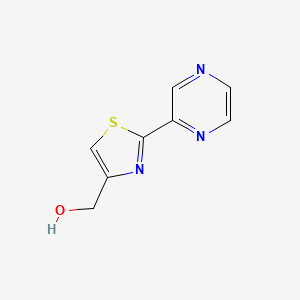


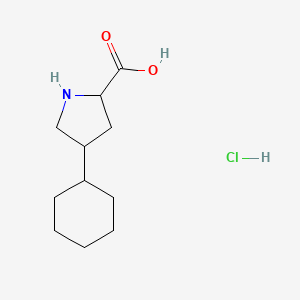
![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
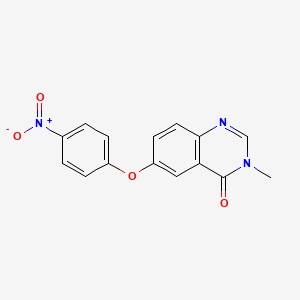
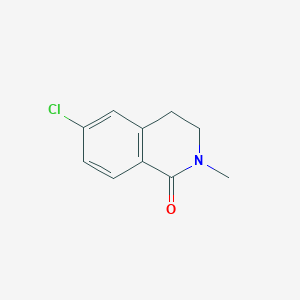
![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
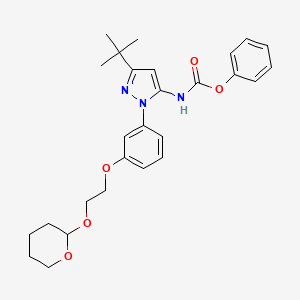
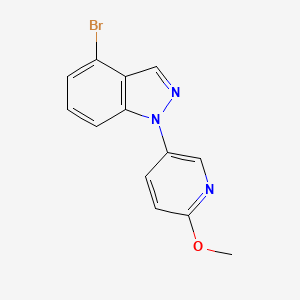
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
